molecular formula C20H30Si2 B14183763 1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne CAS No. 920282-98-0

1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne

Katalognummer: B14183763
CAS-Nummer: 920282-98-0
Molekulargewicht: 326.6 g/mol
InChI-Schlüssel: TUYOOCDZEXWWDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of multiple silyl groups and a tetrayne backbone, which makes it an interesting subject for research in various fields of chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne typically involves the use of silyl-protected alkynes. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the tetrayne structure. Industrial production methods may involve scaling up these reactions while ensuring the stability and purity of the final product.

Analyse Chemischer Reaktionen

1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biology and Medicine:

    Industry: It is used in the production of specialized coatings and adhesives.

Wirkmechanismus

The mechanism by which 1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne exerts its effects involves interactions with various molecular targets. The silyl groups can interact with other molecules, facilitating the formation of new chemical bonds. The tetrayne backbone provides a rigid structure that can influence the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

1-(Triisopropylsilyl)-8-(trimethylsilyl)octa-1,3,5,7-tetrayne can be compared with other similar compounds, such as:

    1-(Trimethylsilyl)-8-(triisopropylsilyl)octa-1,3,5,7-tetrayne: Similar structure but with different silyl group arrangements.

    1-(Triisopropylsilyl)-8-(triethylsilyl)octa-1,3,5,7-tetrayne: Different silyl groups leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of silyl groups and the tetrayne backbone, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

920282-98-0

Molekularformel

C20H30Si2

Molekulargewicht

326.6 g/mol

IUPAC-Name

trimethyl-[8-tri(propan-2-yl)silylocta-1,3,5,7-tetraynyl]silane

InChI

InChI=1S/C20H30Si2/c1-18(2)22(19(3)4,20(5)6)17-15-13-11-10-12-14-16-21(7,8)9/h18-20H,1-9H3

InChI-Schlüssel

TUYOOCDZEXWWDZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C#CC#CC#CC#C[Si](C)(C)C)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.